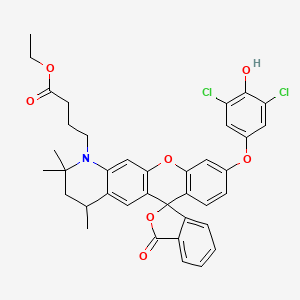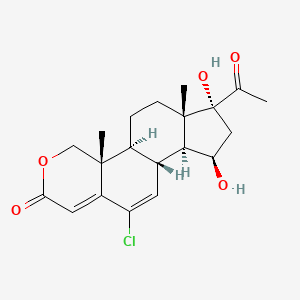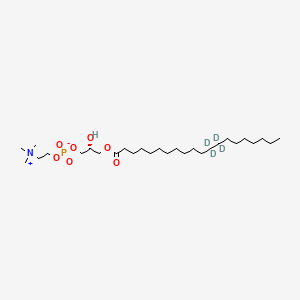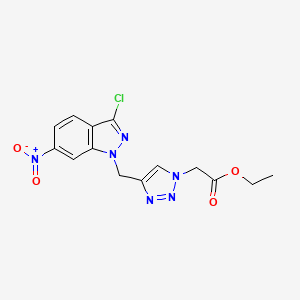![molecular formula C18H21ClN4O B12421083 [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8](/img/structure/B12421083.png)
[2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is a deuterated derivative of a compound used in the synthesis of substituted dibenzodiazepines. This compound is an impurity in the synthesis of Clozepine, an antipsychotic medication. Its versatility renders it valuable for a diverse array of applications, ranging from organic synthesis to analytical method development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves several steps. The starting materials typically include 2-amino-4-chlorophenylamine and 4-methyl-1-piperazine. The reaction proceeds through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and solvents to facilitate the process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the desired reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as an impurity in the synthesis of antipsychotic medications.
Industry: Utilized in the development of analytical methods and quality control processes
Wirkmechanismus
The mechanism of action of 2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 involves its interaction with specific molecular targets. It functions as an antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). By binding to GABA receptors, it impedes the binding of GABA, thereby inhibiting its action and affecting neuronal excitability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: An antipsychotic medication with a similar structure but different pharmacological properties.
Piperazine: A compound with a cyclic amine structure, commonly used in various chemical syntheses
Uniqueness
2-[(2-Amino-4-chlorophenyl)amino]phenylmethanone-d8 is unique due to its deuterated nature, which enhances its stability and allows for specific analytical applications. Its role as an impurity in the synthesis of Clozepine also highlights its importance in pharmaceutical research .
Eigenschaften
Molekularformel |
C18H21ClN4O |
|---|---|
Molekulargewicht |
352.9 g/mol |
IUPAC-Name |
[2-(2-amino-4-chloroanilino)phenyl]-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3/i8D2,9D2,10D2,11D2 |
InChI-Schlüssel |
GDTYMTKNSABJKZ-JNJBWJDISA-N |
Isomerische SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N)([2H])[2H])[2H] |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)



![[D-Asn5]-Oxytocin](/img/structure/B12421045.png)



![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)


